![molecular formula C19H24ClN3O2 B15260668 Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15260668.png)
Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique fused bicyclic structure, which makes it a valuable scaffold in various fields of chemistry and biology. The imidazo[1,2-a]pyrazine core is known for its versatility in drug development and material science due to its structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: Initial formation of the imidazo[1,2-a]pyrazine core through condensation of appropriate aldehydes and amines.
Substitution Reactions: Introduction of the chloromethyl group via halogenation reactions.
Esterification: Formation of the carboxylate ester by reacting the intermediate with benzyl alcohol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyrazine core, affecting its electronic properties.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and gene expression
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Share a similar fused bicyclic structure but differ in their chemical reactivity and biological activity.
Imidazo[1,2-a]pyrazines: Other derivatives with different substituents, affecting their properties and applications .
Uniqueness
Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloromethyl group and benzyl ester moiety contribute to its reactivity and potential as a versatile scaffold in various applications .
Biological Activity
Benzyl 2-(butan-2-yl)-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H22ClN3O2 with a molecular weight of approximately 361.9 g/mol. Its structure features a benzyl group, a chloromethyl group, and a butan-2-yl substituent attached to the imidazo[1,2-a]pyrazine core along with a carboxylate functional group that enhances its reactivity and biological activity.
Antitumor Activity
Recent studies have indicated that compounds within the imidazo[1,2-a]pyrazine family exhibit significant antitumor properties. For instance, research has shown that derivatives of benzimidazole, which share structural similarities with our compound of interest, possess notable antitumor activity against various cancer cell lines. In particular:
- Case Study : A study evaluated the antitumor efficacy of several imidazo[1,2-a]pyrazine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives demonstrated IC50 values as low as 6.26 μM in 2D assays, suggesting potent activity against tumor proliferation .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : A comparative study highlighted that certain imidazo[1,2-a]pyrazine derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
Structural Feature | Impact on Activity |
---|---|
Chloromethyl Group | Enhances reactivity and potential for enzyme modulation |
Carboxylate Functional Group | Increases solubility and bioavailability |
Imidazo[1,2-a]pyrazine Core | Provides a pharmacophore similar to naturally occurring drugs |
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
Benzyl 3-(chloromethyl)-5H-imidazo[1,2-a]pyrazine | C18H22ClN3O2 | Antitumor and antimicrobial |
Benzyl 3-(aminomethyl)-5H-imidazo[1,2-a]pyrazine | C18H22N4O2 | Antiviral and anti-inflammatory |
Benzyl 3-(difluoromethyl)-5H-imidazo[1,2-a]pyrazine | C18H20F2N3O2 | Anticancer properties |
Properties
Molecular Formula |
C19H24ClN3O2 |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
benzyl 2-butan-2-yl-3-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H24ClN3O2/c1-3-14(2)18-16(11-20)23-10-9-22(12-17(23)21-18)19(24)25-13-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 |
InChI Key |
KQWSMRYBRLUHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CCl |
Origin of Product |
United States |
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